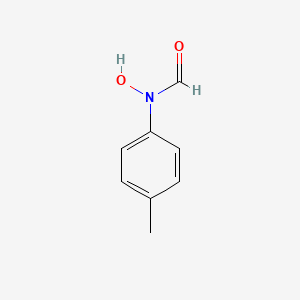
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes dichlorophenyl, tetrahydronaphthyl, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is unique due to its combination of dichlorophenyl, tetrahydronaphthyl, and phenoxy groups, which confer specific chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
13085-36-4 |
|---|---|
Formule moléculaire |
C28H31Cl2NO |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
2-[4-[2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H31Cl2NO/c1-3-31(4-2)17-18-32-23-13-9-21(10-14-23)28-24-8-6-5-7-20(24)11-15-25(28)22-12-16-26(29)27(30)19-22/h5-10,12-14,16,19,25,28H,3-4,11,15,17-18H2,1-2H3 |
Clé InChI |
PVNWPIZXORVZSA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


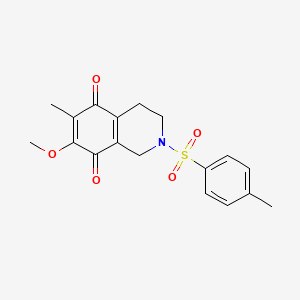

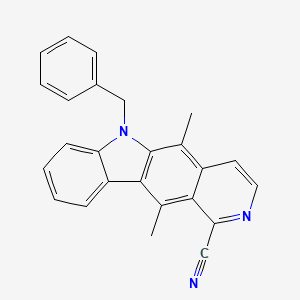
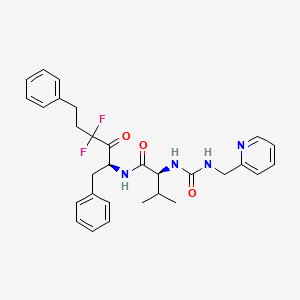
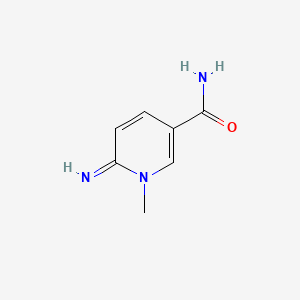
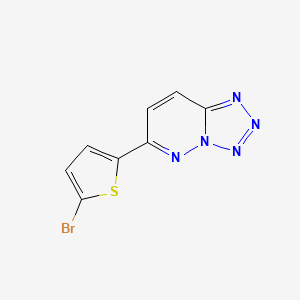
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
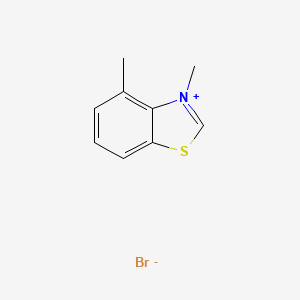
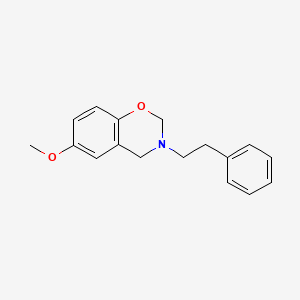
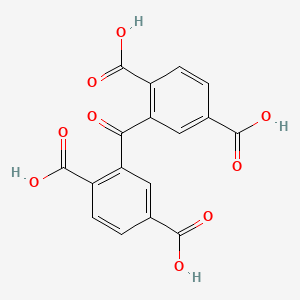
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
